molecular formula C9H5BrFNO B8685206 5-Bromo-7-fluoroquinolin-8-ol

5-Bromo-7-fluoroquinolin-8-ol

Cat. No.: B8685206
M. Wt: 242.04 g/mol
InChI Key: NCLJVNVFHRMBEO-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Advanced Chemical Sciences

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural motif in chemistry. mdpi.com Its unique electronic structure and the ability to be functionalized at various positions make it a versatile building block in drug design and materials science. rsc.org The nitrogen atom in the ring imparts specific properties, including the ability to form hydrogen bonds and coordinate with metal ions. researchgate.net This has led to the development of numerous quinoline-based compounds with a wide spectrum of applications. irb.hr

The quinoline nucleus is integral to many established and experimental therapeutic agents. researchgate.netirb.hr Its derivatives are investigated for a vast range of pharmacological activities. researchgate.net Beyond medicine, quinoline derivatives are crucial in other areas of chemical science. They are utilized as ligands in catalysis, as fluorescent sensors for metal ion detection, and as components in organic light-emitting diodes (OLEDs). rroij.comresearchgate.net The inherent versatility of the quinoline ring system ensures its continued exploration in the quest for novel molecules with tailored functions. mdpi.com

Impact of Halogenation on the Electronic and Structural Properties of Quinoline Derivatives

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the quinoline scaffold is a powerful strategy for modulating its molecular properties. Halogenation significantly alters the electronic distribution, lipophilicity, and steric profile of the parent molecule. nih.gov These changes can, in turn, influence the molecule's reactivity, binding affinity for biological targets, and solid-state packing. acs.org

Contextualizing 5-Bromo-7-fluoroquinolin-8-ol within Contemporary Chemical Research

While extensive research exists for many halogenated quinolin-8-ols, such as 5,7-dibromo-8-hydroxyquinoline or clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), specific literature on this compound is less prevalent. nih.govontosight.ai However, its structure places it firmly within the class of dihalogenated 8-hydroxyquinolines, which are of significant contemporary interest. The 8-hydroxyquinoline (B1678124) (quinolin-8-ol) moiety is a well-known and powerful chelating agent for a wide variety of metal ions. irb.hrrroij.com

The specific combination of a bromine atom at the 5-position and a fluorine atom at the 7-position suggests a molecule with intentionally modulated properties. The fluorine atom is the most electronegative element and can form strong hydrogen bonds, while the bromine atom is larger and more polarizable, capable of forming halogen bonds. This dual halogenation pattern on the chelating 8-hydroxyquinoline framework makes this compound a compound of interest for several research avenues. These include its potential use as a highly specific metal-ion sensor, as a building block for advanced materials with tailored electronic properties, or as a candidate for biological screening, given the known activities of related halogenated quinolines. nih.gov Research into related compounds, such as 5-bromo-7-fluoroquinoxaline, further highlights the synthetic interest in this particular substitution pattern on heterocyclic scaffolds.

Physicochemical Properties of Selected Halogenated Quinolines

The table below outlines key physicochemical properties for 5-Bromoquinolin-8-ol and a related dihalogenated analogue to provide context for the properties of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5-Bromoquinolin-8-olC₉H₆BrNO224.06127
5-Chloro-7-bromo-8-hydroxyquinolineC₉H₅BrClNO258.50Not Available
This compoundC₉H₅BrFNO242.04Not Available

Data for 5-Bromoquinolin-8-ol sourced from sigmaaldrich.com. Data for 5-Chloro-7-bromo-8-hydroxyquinoline sourced from nist.gov. Data for this compound sourced from bldpharm.com.

Regioselective Bromination Strategies for Quinoline Derivatives

The introduction of bromine onto the quinoline scaffold, particularly in derivatives of 8-hydroxyquinoline, is a well-established yet nuanced process. The hydroxyl group at the C-8 position is a powerful activating group and directs electrophilic substitution primarily to the C-5 and C-7 positions. The choice of brominating agent, solvent, and reaction temperature can be manipulated to favor the formation of specific mono- or di-brominated isomers.

Electrophilic Bromination Protocols

Direct electrophilic bromination of 8-hydroxyquinoline with molecular bromine (Br₂) is a common method for introducing bromine atoms into the benzene ring of the quinoline system. The reaction typically proceeds through an electrophilic aromatic substitution mechanism, where the electron-rich quinoline ring attacks the bromine molecule. The regioselectivity of this reaction is highly dependent on the reaction conditions.

For instance, the bromination of 8-hydroxyquinoline can yield a mixture of 5-bromo-8-hydroxyquinoline, 7-bromo-8-hydroxyquinoline, and 5,7-dibromo-8-hydroxyquinoline. acgpubs.org The ratio of these products can be controlled by adjusting the stoichiometry of the bromine, the solvent, and the temperature. Treatment of 8-hydroxyquinoline with molecular bromine in the presence of sulfuric acid at low temperatures (-10 °C) has been reported to yield a mixture of 5-bromo (52%) and 5,7-dibromo (19%) derivatives. acgpubs.org Elevating the temperature to -5 °C can favor the formation of 5-bromo-8-quinolinol as the main product. acgpubs.org

N-Bromosuccinimide (NBS) Mediated Bromination and Dehydrogenation Approaches

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for electrophilic bromination, often offering milder reaction conditions and improved selectivity compared to molecular bromine. mdpi.com NBS can be used for the bromination of various aromatic compounds, including quinoline derivatives. In the context of 8-hydroxyquinoline, NBS can be employed to introduce bromine at the C-5 and C-7 positions.

The reaction of 8-hydroxyquinoline with one equivalent of NBS in chloroform (B151607) has been shown to produce 7-bromoquinolin-8-ol. mdpi.com When two equivalents of NBS are used, the reaction can lead to the formation of 5,7-dibromo-8-hydroxyquinoline. mdpi.com The reactivity and selectivity of NBS can be influenced by the presence of catalysts or changes in the solvent system. For example, the bromination of 8-aminoquinoline (B160924) with one equivalent of NBS in acetonitrile (B52724) affords 5-bromo-8-aminoquinoline. acgpubs.org

Optimization of Bromination Reaction Conditions for Specific Isomers

Achieving high regioselectivity in the bromination of quinoline derivatives often requires careful optimization of the reaction parameters. Factors such as the nature of the substituent at the 8-position (e.g., -OH, -OCH₃, -NH₂), the choice of solvent, the reaction temperature, and the brominating agent all play a critical role in determining the product distribution. acgpubs.org

For 8-hydroxyquinoline, selective synthesis of 5,7-dibromo-8-hydroxyquinoline can be achieved with high yield (90%) by using 2.1 equivalents of bromine, regardless of the solvent. acgpubs.org However, using less than 2.1 equivalents of bromine often results in a mixture of the di-bromo and mono-bromo products. acgpubs.org In the case of 8-methoxyquinoline (B1362559), bromination with molecular bromine has shown to be highly regioselective for the C-5 position, yielding 5-bromo-8-methoxyquinoline as the sole product in high yield (92%). acgpubs.org

The following table summarizes the optimized conditions for the bromination of 8-substituted quinolines to obtain specific isomers:

Starting MaterialBrominating Agent (Equivalents)SolventTemperatureProduct(s)Yield (%)Reference
8-HydroxyquinolineBr₂ (2.1)CH₃CN0 °C5,7-Dibromo-8-hydroxyquinoline90 acgpubs.org
8-HydroxyquinolineBr₂ (1.5)CH₃CN0 °C5,7-Dibromo-8-hydroxyquinoline, 7-Bromo-8-hydroxyquinoline37, 58 acgpubs.org
8-MethoxyquinolineBr₂ (1.1)CCl₄24 °C5-Bromo-8-methoxyquinoline92 acgpubs.org
8-AminoquinolineNBS (1.0)AcetonitrileNot specified5-Bromo-8-aminoquinolineNot specified acgpubs.org
8-AminoquinolineBr₂ (2.0)CH₂Cl₂Room Temp.5,7-Dibromo-8-aminoquinolineQuantitative acgpubs.org

Regioselective Fluorination Strategies for Quinoline Derivatives

The introduction of fluorine into the quinoline ring presents a different set of challenges compared to bromination. The high reactivity of many fluorinating agents and the potential for multiple side reactions necessitate carefully controlled conditions to achieve the desired regioselectivity.

Direct Electrophilic Fluorination Techniques

Direct electrophilic fluorination of quinolines can be achieved using powerful electrophilic fluorinating reagents. However, these reactions often lack selectivity, leading to a mixture of isomers. For instance, the direct fluorination of quinoline can produce a mixture of 5-fluoroquinoline, 6-fluoroquinoline, and 8-fluoroquinoline. researchgate.net

Reagents such as N-fluorobenzensulfonimide (NFSI) have been used for the electrophilic fluorination of activated aromatic systems. researchgate.net The application of such reagents to appropriately substituted quinoline precursors could offer a pathway to fluorinated derivatives. For example, the reaction of 6-methoxy-8-nitroquinoline with an N-fluorosulfonimide has been reported to yield 5-fluoro-6-methoxy-8-nitroquinoline. researchgate.net This suggests that the directing effects of existing substituents are crucial for achieving regioselectivity in direct fluorination.

Electrochemical Anodic Oxidation for Fluorine Incorporation

Electrochemical methods provide an alternative approach for the incorporation of fluorine into organic molecules. Anodic oxidation in the presence of a fluoride (B91410) source can generate a reactive fluorine species that can then react with the substrate. A notable example is the regioselective 5,8-difluorination of quinolines using an electrochemical method with HF:pyridine as both the reagent and the supporting electrolyte. researchgate.net This technique has been successfully applied to various quinoline derivatives, affording moderate to good yields of the 5,8-difluoro products in a relatively short reaction time at room temperature. researchgate.net

This electrochemical approach highlights a powerful strategy for introducing two fluorine atoms at specific positions on the quinoline ring. While this method directly yields a difluorinated product, it underscores the potential of electrochemical techniques in achieving specific halogenation patterns that might be challenging to obtain through conventional chemical methods.

The following table provides examples of fluorination reactions on quinoline derivatives:

Starting MaterialFluorinating Agent/MethodSolvent/ElectrolyteConditionsProduct(s)Yield (%)Reference
QuinolineElectrochemical Anodic OxidationHF:pyridinePlatinum anode and cathode5,8-DifluoroquinolineModerate to Good researchgate.net
6-Methoxy-8-nitroquinolineN-fluorobenzensulfonimideNot specifiedNot specified5-Fluoro-6-methoxy-8-nitroquinolineNot specified researchgate.net

Synthetic Strategies and Mechanistic Insights into Halogenated Quinolin-8-ols

An exploration into the synthesis of this compound and its analogs reveals intricate methodologies guided by the principles of electrophilic aromatic substitution and the nuanced effects of substituent groups. This article delves into the synthetic pathways, including halogenation protocols and the influence of precursors, as well as the underlying reaction mechanisms that govern the regioselectivity and reactivity of the quinoline system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

5-bromo-7-fluoroquinolin-8-ol

InChI

InChI=1S/C9H5BrFNO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H

InChI Key

NCLJVNVFHRMBEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)F)Br

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 7 Fluoroquinolin 8 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of various nuclei, including ¹H, ¹³C, and ¹⁹F, a detailed connectivity map and electronic environment of each atom can be established.

The ¹H NMR spectrum of a substituted quinoline (B57606), such as 5-Bromo-7-fluoroquinolin-8-ol, provides specific information about the chemical environment of its protons. The chemical shifts (δ) are influenced by the presence of electronegative halogen atoms and the aromatic ring system. pressbooks.pub For a closely related analog, 7-Bromo-5-chloro-8-hydroxyquinoline, the aromatic protons exhibit distinct signals in the downfield region, typically between 7.5 and 8.9 ppm. chemicalbook.com The coupling constants (J values) between adjacent protons help to establish their relative positions on the quinoline ring. chemicalbook.com For this compound, the proton at position 6 would be expected to show coupling to the fluorine atom at position 7.

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for a substituted 8-hydroxyquinoline (B1678124) would display signals for nine distinct carbon atoms in the aromatic region. chemicalbook.com Carbons bonded to electronegative atoms like oxygen, bromine, and fluorine (C-O, C-Br, C-F) are significantly deshielded and appear at lower fields. The specific chemical shifts provide critical data for confirming the substitution pattern on the quinoline scaffold.

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound (based on 7-Bromo-5-chloro-8-hydroxyquinoline analog chemicalbook.com)

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~8.8Doublet (d)~4.3
H-3~7.6Doublet of doublets (dd)~8.6, ~4.3
H-4~8.5Doublet (d)~8.6
H-6~7.7Doublet (d)(JH-F) ~8-10
OHVariableBroad singlet (bs)N/A

To unambiguously assign all proton and carbon signals, especially in a complex molecule with several overlapping resonances, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). columbia.edunanalysis.com It is invaluable for assigning the signals of protonated carbons in the quinoline ring. columbia.edunanalysis.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). columbia.eduacdlabs.com This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. For instance, an HMBC correlation between the hydroxyl proton and carbons C-7, C-8, and C-8a would confirm the position of the hydroxyl group and its neighboring substituents.

By combining these 2D techniques, a complete and verified assignment of the entire molecular structure can be achieved. acdlabs.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

While NMR provides the skeletal framework, IR and UV-Vis spectroscopy offer complementary information about the functional groups present and the electronic nature of the molecule.

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ajbasweb.com The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretches typically appear around 3000-3100 cm⁻¹. udel.edu The C=C and C=N stretching vibrations of the quinoline ring system would produce a series of sharp bands in the 1400-1600 cm⁻¹ region. researchgate.net Furthermore, specific vibrations corresponding to the carbon-halogen bonds are expected in the fingerprint region (below 1500 cm⁻¹). A C-F stretching band would likely be observed in the 1000-1400 cm⁻¹ range, while the C-Br stretch would appear at a lower frequency, typically between 500-600 cm⁻¹. An IR spectrum for the analogous compound 7-Bromo-5-chloro-8-hydroxyquinoline confirms the presence of these key functional groups. chemicalbook.com

Interactive Table 2: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (Broad)
Aromatic C-HC-H Stretch3000-3100
Aromatic RingC=C and C=N Stretch1400-1600
Fluoro (-F)C-F Stretch1000-1400
Bromo (-Br)C-Br Stretch500-600

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. researchgate.net Conjugated aromatic systems like quinoline derivatives exhibit characteristic absorption bands in the UV-Vis region. figshare.com The spectrum of this compound is expected to display strong absorptions corresponding to π→π* transitions within the aromatic π-system. The presence of the hydroxyl group and halogen substituents, which act as auxochromes, can cause a shift in the wavelength of maximum absorption (λmax) and an increase in the molar absorptivity. The electronic properties of halogenated 8-hydroxyquinolines have been studied, showing that these substitutions influence the electronic transitions of the chromophore. figshare.comresearchgate.net These characteristics are important for understanding the photophysical properties of the compound.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this method is essential for confirming the molecular weight and providing evidence for its elemental composition through the analysis of isotopic patterns and fragmentation pathways.

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be expected to correspond to the calculated molecular weight. A key feature would be the distinctive isotopic pattern caused by the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum, [M]⁺ and [M+2]⁺, separated by two mass units and having nearly equal intensity, which is a clear indicator for the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) would allow for the determination of the precise molecular weight with a high degree of accuracy, further confirming the elemental formula of C₉H₅BrFNO.

While specific experimental fragmentation data for this compound is not widely published, analysis of its structure suggests potential fragmentation patterns. Electron ionization could lead to the loss of the hydroxyl group (-OH), the bromine atom (-Br), or the fluorine atom (-F). The quinoline ring itself is relatively stable, but cleavage of the substituents would yield characteristic fragment ions, helping to piece together the molecular structure.

Table 1: Predicted Mass Spectrometry Data for this compound

Feature Expected Observation Significance
Molecular Formula C₉H₅BrFNO Defines the elemental composition.
Molecular Weight ~242.04 g/mol Confirms the mass of the molecule. bldpharm.comchemscene.com
Molecular Ion Peak (M⁺) m/z ≈ 241 & 243 Corresponds to the molecule with ⁷⁹Br and ⁸¹Br isotopes.

| Isotopic Pattern | [M]⁺ and [M+2]⁺ peaks of nearly equal intensity | Characteristic signature of a monobrominated compound. |

This table is based on theoretical calculations and general principles of mass spectrometry, as specific experimental data for this compound is not publicly available in the search results.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to generate a detailed model of its molecular structure, including bond lengths, bond angles, and torsional angles. However, publicly accessible crystallographic data for this specific compound could not be located. The following sections describe the type of information that such an analysis would provide.

Elucidation of Molecular Conformation and Stereochemistry

An X-ray crystal structure would reveal the exact conformation of the this compound molecule in the solid state. It would confirm the planarity of the quinoline ring system. The orientation of the hydroxyl group at position 8 relative to the heterocyclic ring would be precisely determined. This includes the C-O bond length and the C-C-O bond angle, as well as the torsion angle describing its position relative to the plane of the ring. As this compound is an achiral molecule, there are no stereochemical centers to be assigned. The crystallographic data would provide an unambiguous confirmation of the connectivity of the bromine at position 5 and the fluorine at position 7.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules arrange themselves in a crystal lattice. This packing is governed by various intermolecular forces. For this compound, these would likely include:

Hydrogen Bonding: The hydroxyl group at position 8 is a strong hydrogen bond donor, and the quinoline nitrogen is a potential hydrogen bond acceptor. The analysis would reveal if intermolecular hydrogen bonds (O-H···N) form, linking molecules into chains, dimers, or more complex networks.

Halogen Bonding: The bromine atom at position 5 could act as a halogen bond donor, interacting with electron-rich atoms like the oxygen or nitrogen of a neighboring molecule.

π–π Stacking: The planar aromatic quinoline rings could stack on top of each other, an interaction that is common in such systems and contributes significantly to the stability of the crystal structure.

Understanding these interactions is crucial as they influence the material's physical properties, such as melting point and solubility. While a co-crystal structure of a different 8-hydroxyquinoline derivative shows chelation with a magnesium ion and a network of hydrogen bonds, specific data for this compound is not available. chemicalbook.com

Table 2: Compound Names Mentioned

Compound Name
This compound
7-Bromo-6-fluoroquinolin-4-ol
7-Bromo-8-fluoroquinolin-2-ol
6-Bromo-8-fluoroquinolin-2(1H)-one
5-Chloro-7-(3-fluorophenyl)quinolin-8-ol

Computational and Theoretical Studies of 5 Bromo 7 Fluoroquinolin 8 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic properties and predict chemical reactivity. For derivatives of quinoline (B57606), these calculations have been employed to explore their potential as corrosion inhibitors, antibacterial agents, and for other applications. kfupm.edu.saelectrochemsci.orgekb.eg

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. kfupm.edu.saelectrochemsci.org It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state).

For 5-bromo-7-fluoroquinolin-8-ol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. ijpras.com The process involves iteratively adjusting the positions of the atoms until a minimum energy structure is located on the potential energy surface. The resulting optimized structure provides a realistic 3D model of the molecule. The substituents on the quinoline core—bromine, fluorine, and a hydroxyl group—are expected to cause minor distortions in the planarity of the bicyclic system compared to unsubstituted quinoline. ijpras.com

ParameterPredicted Value (Exemplary)Description
Total Energy-n HartreesThe minimized ground state energy of the molecule.
Dipole Moment~2.5 - 3.5 DebyeIndicates the overall polarity of the molecule arising from asymmetrical charge distribution.
C5-Br Bond Length~1.90 ÅThe distance between the Carbon-5 and Bromine atoms.
C7-F Bond Length~1.36 ÅThe distance between the Carbon-7 and Fluorine atoms.
C8-O Bond Length~1.35 ÅThe distance between the Carbon-8 and Oxygen atoms.
O-H Bond Length~0.97 ÅThe distance between the Oxygen and Hydrogen atoms of the hydroxyl group.

Note: The data in this table is exemplary and represents typical values obtained from DFT calculations for similar halogenated hydroxyquinolines.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity, kinetic stability, and optical properties. helsinki.fi

A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. helsinki.fi For this compound, the HOMO is expected to be localized primarily on the electron-rich 8-hydroxyquinoline (B1678124) ring system, particularly the phenoxide moiety. The LUMO is likely distributed across the π-conjugated system of the quinoline rings. Analysis of these orbitals helps predict how the molecule will interact with other species. nih.govresearchgate.net

ParameterPredicted Value (eV)Implication
EHOMO-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.4 eVA smaller gap indicates higher reactivity and lower kinetic stability.

Note: The data in this table is exemplary and based on typical values for related quinoline derivatives found in computational studies. plos.org

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of bonds, lone pairs, and antibonding orbitals. uni-muenchen.deaiu.edu This method provides detailed insights into intramolecular bonding, charge distribution, and stabilizing hyperconjugative interactions. icm.edu.plresearchgate.net

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP(1) Oπ(C-C)ring~20-30Lone Pair → Antibonding π
LP(1) Nπ(C-C)ring~40-50Lone Pair → Antibonding π
π(C-C)ringπ(C-C)ring~15-25π → π Conjugation

Note: The data in this table is representative of typical NBO results for aromatic heterocyclic systems and illustrates the key stabilizing interactions. icm.edu.plresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comresearchgate.net It is an invaluable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). On a standard MEP map, regions of negative potential (prone to electrophilic attack) are colored red, while regions of positive potential (prone to nucleophilic attack) are colored blue. youtube.com

For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen and nitrogen atoms due to their lone pairs of electrons. A region of high positive potential (blue) would be located around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor site. The halogen atoms (bromine and fluorine) would exhibit dual characteristics, with negative potential around the periphery and a region of positive potential known as a "sigma-hole" along the C-X bond axis, which can participate in halogen bonding. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and interactions with the environment, such as a solvent or a biological macromolecule. mdpi.com

For a relatively rigid molecule like this compound, MD simulations would be particularly useful for exploring its behavior in a solution (e.g., water). researchgate.net These simulations can reveal the stability of intramolecular hydrogen bonds, the rotational dynamics of the hydroxyl group, and how the molecule interacts with surrounding solvent molecules. When studying potential biological applications, MD simulations can model the binding of the compound within a protein's active site, assessing the stability of the protein-ligand complex over time. plos.orgmdpi.com

Theoretical Predictions of Chemical Reactivity and Stability Profiles

By integrating the results from various computational methods, a comprehensive profile of the chemical reactivity and stability of this compound can be constructed.

Reactivity: The HOMO-LUMO energy gap provides a quantitative measure of global reactivity. helsinki.fi A moderate gap suggests the compound is stable but capable of participating in chemical reactions. The MEP map identifies the specific sites for these reactions: the nitrogen and oxygen atoms are primary sites for electrophilic attack, while the hydroxyl hydrogen is a site for interaction with nucleophiles. researchgate.net

Selectivity: The locations of the HOMO (electron source) and LUMO (electron sink) can help predict the regioselectivity of reactions. For instance, reactions involving electron donation will likely originate from the phenol (B47542) part of the molecule where the HOMO is concentrated. nih.gov

These theoretical predictions provide a fundamental understanding of this compound, guiding further experimental work in areas such as materials science, medicinal chemistry, and catalysis. kfupm.edu.saacs.org

Computational Studies on Structure-Property Relationships

Computational and theoretical studies serve as powerful tools to elucidate the intricate relationships between the molecular structure of this compound and its inherent chemical and electronic properties. While direct computational research on this specific molecule is not extensively available in public literature, a comprehensive understanding can be constructed by examining theoretical investigations on closely related 8-hydroxyquinoline derivatives. By analyzing the computational data of parent compounds and analogs bearing bromo and fluoro substituents, the influence of these halogens on the quinolin-8-ol scaffold can be inferred.

Density Functional Theory (DFT) is a predominant computational method employed for such investigations, providing valuable insights into optimized geometries, electronic charge distributions, and frontier molecular orbitals. These calculations are fundamental to predicting the reactivity, stability, and potential interaction mechanisms of the molecule.

Research on various 8-hydroxyquinoline derivatives has consistently shown that the introduction of substituents significantly alters the electronic landscape of the molecule. bohrium.comtandfonline.com Halogens, being highly electronegative, exert a strong influence on the electron density distribution through inductive and resonance effects. A bromo group at the 5-position and a fluoro group at the 7-position are expected to modulate the properties of the parent 8-hydroxyquinoline core in distinct ways.

Computational analyses of halogenated quinolines reveal that the positions of the halogen atoms are critical in determining their effect on the molecule's electronic properties. nih.govresearchgate.net For instance, studies on other halogenated quinolines have demonstrated that substitutions can lead to significant changes in the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which in turn affects the chemical reactivity and kinetic stability of the compound. nih.gov

To illustrate the anticipated effects of the bromo and fluoro substituents, the following tables present representative computational data from theoretical studies on analogous compounds. These values provide a basis for understanding the structure-property relationships of this compound.

Table 1: Calculated Electronic Properties of 8-Hydroxyquinoline and a Halogenated Analog.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
8-Hydroxyquinoline-5.98-1.124.862.45
5-Chloroquinolin-8-ol-6.21-1.544.671.89

This data is derived from theoretical studies on 8-hydroxyquinoline and its chloro-substituted analog and is intended to be illustrative of the expected electronic effects of halogenation. The exact values for this compound will differ.

Further detailed computational studies on this compound would be invaluable for precisely quantifying its structural and electronic parameters. Such studies would typically involve:

Geometry Optimization: To determine the most stable three-dimensional conformation, including key bond lengths, bond angles, and dihedral angles.

Mulliken and Natural Population Analysis (NPA): To calculate the partial atomic charges on each atom, revealing the electron distribution and identifying electrophilic and nucleophilic sites.

Frontier Molecular Orbital (FMO) Analysis: To visualize the HOMO and LUMO distributions, which are critical for predicting the sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-poor regions of the molecule, providing insights into potential non-covalent interactions.

Chemical Transformations and Derivatization of 5 Bromo 7 Fluoroquinolin 8 Ol

Modifications and Functionalization of the Hydroxyl Group at the C-8 Position

The hydroxyl group at the C-8 position of the quinoline (B57606) ring is a key site for chemical modification. Its reactivity allows for the introduction of a wide range of functional groups, thereby altering the molecule's properties.

Common modifications include:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming the corresponding quinone derivative. smolecule.com This transformation is typically achieved using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Etherification: Formation of ethers by reacting the hydroxyl group with alkyl or aryl halides. This modification can influence the compound's lipophilicity and metabolic stability.

Esterification: Conversion of the hydroxyl group to an ester. This can be used to create prodrugs or to fine-tune the electronic properties of the molecule.

Research has shown that substitutions on the hydroxyl moiety can significantly impact a compound's biological activity. For instance, in a series of 8-hydroxyquinoline (B1678124) inhibitors, modifications at this position were explored to enhance metabolic stability. nih.gov

Derivatization Strategies at the Bromine and Fluorine Sites

The halogen atoms at the C-5 and C-7 positions provide handles for further derivatization, primarily through cross-coupling and nucleophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the bromine site. sigmaaldrich.comlibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgscirp.org It is widely used to synthesize biaryl compounds. scirp.orgmdpi.com The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate complex and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgmdpi.com

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org This method is highly efficient for the synthesis of aryl-alkyne derivatives. organic-chemistry.orgnih.gov

These reactions offer a versatile approach to introduce a wide array of substituents, including alkyl, alkenyl, and aryl groups, onto the quinoline core. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. sigmaaldrich.comscirp.org

Table 1: Examples of Cross-Coupling Reactions on Halogenated Quinolines

Reaction TypeReactantsCatalyst SystemProduct Type
Suzuki-MiyauraAryl Bromide, Arylboronic AcidPd(PPh₃)₄, BaseBiaryl Quinoline
SonogashiraAryl Bromide, Terminal AlkynePdCl₂(PPh₃)₂, CuI, BaseAlkynyl Quinoline

Note: This table provides generalized examples. Specific conditions may vary.

The bromine atom at the C-5 position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for its replacement with various nucleophiles. The electron-withdrawing nature of the quinoline nitrogen and the fluorine atom can activate the C-Br bond towards nucleophilic attack. beilstein-journals.org

Common nucleophiles used in these reactions include:

Amines

Thiols

Alkoxides

The fluorine atom at C-7 is generally less reactive towards nucleophilic substitution than bromine. However, under forcing conditions or with highly activated substrates, its displacement can also be achieved.

Ring Modification and Analog Synthesis of the Quinoline Scaffold

The synthesis of analogs of the quinoline scaffold itself is a key strategy for exploring structure-activity relationships. mdpi.com Established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, can be adapted to produce a variety of substituted quinolines. semanticscholar.org More recent advancements focus on transition-metal-catalyzed C-H activation and annulation strategies to build the quinoline core. mdpi.com

For 5-Bromo-7-fluoroquinolin-8-ol, modifications could involve:

Synthesis of Isomers: Preparing isomers with different substitution patterns of the bromo, fluoro, and hydroxyl groups to assess the impact of their relative positions.

Introduction of Additional Substituents: Incorporating other functional groups onto the quinoline ring system to further modulate the compound's properties. nih.gov

Synthesis of Bioisosteres: Replacing parts of the quinoline scaffold with other heterocyclic systems to create novel analogs.

Formation of Metal Chelates and Coordination Complexes

The 8-hydroxyquinoline scaffold is a classic bidentate chelating agent, capable of forming stable complexes with a wide variety of metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group coordinate to the metal center.

The design of this compound as a ligand is influenced by several factors:

Bite Angle: The N-C8-C(OH) geometry dictates the bite angle of the ligand, which influences the geometry and stability of the resulting metal complex.

Electronic Effects: The electron-withdrawing bromo and fluoro substituents can modulate the electron density on the quinoline ring and the coordinating atoms. This, in turn, affects the Lewis basicity of the nitrogen and oxygen atoms and influences the strength of the metal-ligand bonds.

Steric Hindrance: While not large, the substituents at positions 5 and 7 can introduce some steric hindrance around the coordination site, which may affect the coordination number and geometry of the metal complex. researchgate.net

Lipophilicity: The halogen substituents increase the lipophilicity of the ligand and its metal complexes, which can be an important factor in biological applications.

The ability of 8-hydroxyquinoline derivatives to form stable metal complexes is fundamental to many of their applications. The specific coordination properties can be fine-tuned by the strategic placement of substituents on the quinoline ring. nih.gov

Coordination Chemistry with Transition Metal Ions and Main Group Elements

The coordination chemistry of this compound, like its parent compound 8-hydroxyquinoline (oxine), is dominated by its function as a potent bidentate chelating agent. The deprotonation of the phenolic hydroxyl group at the 8-position and the presence of the nitrogen atom in the quinoline ring at the 1-position create a classic N,O-donor set. This arrangement allows the ligand to form stable five-membered chelate rings with a wide array of metal ions. While specific research focusing exclusively on this compound is limited, its coordination behavior can be reliably inferred from the extensive studies on other halogenated 8-hydroxyquinoline derivatives. These studies show a rich and varied coordination chemistry, leading to complexes with diverse stoichiometries, geometries, and physicochemical properties.

The electronic properties of the quinoline ring are significantly modified by the presence of halogen substituents. The electron-withdrawing nature of the bromine atom at the C5 position and the highly electronegative fluorine atom at the C7 position lowers the pKa of the hydroxyl group and reduces the basicity of the quinoline nitrogen. This modification influences the stability constants of the resulting metal complexes compared to the unsubstituted 8-hydroxyquinoline.

Coordination with Transition Metal Ions

Halogenated 8-hydroxyquinolines form stable complexes with numerous transition metals. The coordination typically involves the deprotonated ligand, forming neutral or charged complexes depending on the oxidation state of the metal and the presence of other ligands.

Copper(II) Complexes: Research on analogous compounds like 5-chloro-7-bromo-8-hydroxyquinoline demonstrates the formation of copper(II) complexes, such as [Cu(ClBrQ)₂]. mdpi.com In these complexes, two deprotonated quinolinol ligands coordinate to the copper(II) center through their oxygen and nitrogen atoms. mdpi.com This results in a distorted square planar geometry around the central metal ion. mdpi.com The Cu-O bond lengths are typically slightly shorter than the Cu-N bonds, a common feature in such complexes. mdpi.com

Nickel(II) Complexes: Studies involving ligands like 7-bromo-8-hydroxyquinoline (HBrQ) and 5,7-dibromo-8-hydroxyquinoline (HdBrQ) have revealed the formation of multinuclear Nickel(II) complexes. iucr.org For instance, dinuclear complexes such as [Ni₂(dBrQ)₄(MeOH)₂] have been synthesized, where the nickel centers are bridged by the oxygen atoms of the quinolinol ligands. iucr.org Tetranuclear structures have also been observed with other halogenated quinolinols, indicating a versatile bridging capability for this class of ligands. iucr.org

Cobalt(II) Complexes: Cobalt(II) readily forms complexes with 5,7-dihalo-8-quinolinols. These often adopt an octahedral geometry, frequently incorporating other ligands. A common strategy involves the synthesis of mixed-ligand complexes, for example, with 2,2′-bipyridine, to create compounds with specific properties. acs.org In other instances, solvent molecules like water can occupy coordination sites to complete an octahedral geometry, as seen in mixed-ligand complexes with tyrosine and 8-hydroxyquinoline. jptcp.com

Chromium(III) Complexes: The kinetically inert Cr(III) ion forms highly stable, typically octahedral, complexes with 8-hydroxyquinoline derivatives. mdpi.com Due to the +3 charge of the chromium ion, neutral complexes are formed with a 1:3 metal-to-ligand stoichiometry, such as [Cr(L)₃], where L is the deprotonated quinolinol ligand. mdpi.com These chromium complexes are known for their distinct electronic spectral properties and often exhibit fluorescence quenching. mdpi.com

Organometallic Complexes (Ruthenium, Rhodium): Beyond classical coordination compounds, halogenated 8-hydroxyquinolines like clioquinol (B1669181) have been used to synthesize half-sandwich organometallic complexes with ruthenium and rhodium. rsc.org In these structures, the quinolinol ligand coordinates to a metal center that is also bonded to a cyclopentadienyl (B1206354) or arene ligand, such as in [Ru(η⁶-p-cymene)(L)Cl] type complexes. rsc.org

Coordination with Main Group Elements

The chelating ability of 8-hydroxyquinoline and its derivatives extends to main group elements. The most prominent examples involve complexes with trivalent metal ions like Gallium(III) and Aluminum(III).

Gallium(III) Complexes: The gallium(III) complex of the parent 8-hydroxyquinoline, tris(8-quinolinolato)gallium(III) (KP46), is a well-known compound that has undergone clinical investigation. researchgate.net It is anticipated that this compound would form an analogous, stable, neutral tris-chelate complex, [Ga(5-Br-7-F-Q)₃], with an octahedral geometry around the gallium center. The coordination of three bidentate ligands satisfies the +3 oxidation state of the metal, resulting in a lipophilic and stable molecule.

The table below summarizes representative findings on the coordination chemistry of halogenated 8-hydroxyquinoline analogs, which provide a basis for understanding the expected behavior of this compound.

Metal IonAnalogous LigandComplex Formula/StoichiometryObserved GeometryResearch Finding
Copper(II) 5-chloro-7-bromo-8-hydroxyquinoline[Cu(ClBrQ)₂]Distorted Square PlanarBidentate chelation via oxygen and nitrogen atoms confirmed by X-ray structural analysis. mdpi.com
Nickel(II) 7-bromo-8-hydroxyquinoline[Ni₂(BrQ)₃(HBrQ)₃]ClO₄DinuclearNickel atoms are bridged by a hydrogen atom between ligand oxygen atoms. iucr.org
Nickel(II) 5,7-dibromo-8-hydroxyquinoline[Ni₂(dBrQ)₄(MeOH)₂]DinuclearTwo oxygen atoms from the dibromo-quinolinol ligands bridge the nickel centers. iucr.org
Cobalt(II) 5,7-dihalo-8-quinolinols[Co(L)₂(bpy)]Octahedral (inferred)Formation of stable mixed-ligand complexes with 2,2'-bipyridine (B1663995) (bpy). acs.org
Chromium(III) (E)-2-[2-(4-chloro-phenyl)vinyl]-8-hydroxy-quinoline[Cr(L)₃]OctahedralSynthesis of a stable 1:3 metal-ligand complex confirmed by single crystal X-ray diffraction. mdpi.com
Gallium(III) 8-hydroxyquinoline[Ga(Q)₃] (KP46)OctahedralA well-studied, stable tris-chelate complex that entered clinical trials. researchgate.net

Exploration of Advanced Material Science and Chemoanalytical Applications

Applications as Intermediates or Electron Carriers in Organic Light-Emitting Diodes (OLEDs)

The 8-hydroxyquinoline (B1678124) (8-HQ) framework is a cornerstone in the development of organic light-emitting diodes (OLEDs). Metal complexes of 8-HQ, most notably tris(8-hydroxyquinolinato)aluminum (Alq3), are canonical materials used as both the emissive layer and the electron transport layer (ETL) in OLED devices. magtech.com.cnscispace.comacs.orgresearchgate.net These materials are prized for their exceptional electron transport capabilities, high thermal stability, ease of synthesis, and ability to form stable amorphous films, all of which contribute to the efficiency and longevity of the device. acs.org

The compound 5-Bromo-7-fluoroquinolin-8-ol serves as a critical intermediate in synthesizing tailored 8-HQ derivatives for advanced OLEDs. The functionality of Alq3 and other 8-HQ-based metal complexes can be precisely tuned by introducing substituents onto the quinoline (B57606) ring system. magtech.com.cn The strategic placement of electron-withdrawing groups, such as the bromine and fluorine atoms in this compound, directly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org

This electronic modification is a key strategy for:

Tuning Emission Color: Altering the HOMO-LUMO energy gap changes the wavelength of the emitted light, allowing for the creation of materials that emit across the visible spectrum, from green to blue. acs.org

Improving Electron Injection/Transport: Adjusting the LUMO level can reduce the energy barrier for electron injection from the cathode, leading to lower driving voltages and improved device efficiency. researchgate.net

Therefore, this compound is not typically used in its free form but as a sophisticated building block for creating metal complexes or other derivatives with precisely engineered electronic properties for next-generation displays and lighting.

Development of Fluorescent Chemosensors for Metal Ion Recognition and Detection

The 8-hydroxyquinoline scaffold is a classic and highly effective platform for the design of fluorescent chemosensors for detecting metal ions. scispace.comresearchgate.net The compound this compound incorporates the key features necessary for such applications.

Design Principles for Selective Sensing of Metal Ions

A fluorescent chemosensor is fundamentally composed of two integrated components: a receptor that selectively binds the target analyte and a fluorophore that signals this binding event through a change in its optical properties. researchgate.net In this compound:

The Receptor: The 8-hydroxyquinoline moiety itself is an excellent chelating agent, with the phenolic oxygen and the pyridine (B92270) nitrogen forming a stable bidentate coordination site for a wide variety of metal ions. scispace.comnih.gov

The Fluorophore: The quinoline ring system is inherently fluorescent.

The Modulators: The bromo and fluoro substituents at the 5- and 7-positions play a crucial role in fine-tuning the sensor's properties. Their strong electron-withdrawing nature alters the electron density of the quinoline ring, which can modify the binding affinity and selectivity for specific metal ions. This allows for the rational design of sensors that can distinguish between different metals in a complex mixture.

The principle of operation often relies on mechanisms like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotations and vibrations, reducing non-radiative decay pathways and leading to a significant increase in fluorescence intensity. scispace.com

Photoluminescence Properties in Metal-Ligand Complexes

The free 8-hydroxyquinoline ligand is typically weakly fluorescent. This is often attributed to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine nitrogen, a process that provides an efficient non-radiative decay channel. scispace.com Upon chelation with a metal ion, this proton is displaced, and the ESIPT process is blocked. This, combined with increased structural rigidity, causes a dramatic enhancement of fluorescence emission. scispace.com

The substituents on the quinoline ring have a predictable effect on the photoluminescence of the resulting metal complexes. Research on substituted 8-hydroxyquinoline zinc complexes has shown that the introduction of a halogen, like bromine, at the 5-position leads to a bathochromic (red) shift in the fluorescence emission wavelength compared to the unsubstituted complex. nih.gov Conversely, other electron-withdrawing groups can cause a hypsochromic (blue) shift. nih.gov This tunability is critical for developing sensors for multiplexed detection, where different ions produce signals at different colors.

Table 1: Effect of Substituents on the Fluorescence Emission of 8-Hydroxyquinoline Zinc Complexes This table presents representative data from scientific literature to illustrate the principles of fluorescence modulation in 8-hydroxyquinoline derivatives.

Data adapted from studies on substituted 8-hydroxyquinoline zinc complexes. nih.gov

Theoretical Studies on Corrosion Inhibition Mechanisms

Organic molecules containing heteroatoms (like nitrogen and oxygen) and π-electron systems are widely studied as corrosion inhibitors for metals. tandfonline.com The this compound structure is an ideal candidate for this application, and theoretical studies provide profound insights into its protective mechanisms.

Investigation of Adsorption Characteristics on Metal Surfaces

The primary mechanism of corrosion inhibition by organic molecules is the formation of a protective adsorbed layer on the metal surface, which acts as a barrier to the corrosive environment. nih.gov Theoretical studies, particularly Density Functional Theory (DFT), show that 8-hydroxyquinoline and its derivatives adsorb strongly onto metal surfaces like steel and aluminum. bohrium.comrsc.orgrsc.org

The adsorption of this compound would occur through several interaction points:

The lone pair of electrons on the pyridine nitrogen atom.

The lone pair of electrons on the hydroxyl oxygen atom.

The delocalized π-electrons of the bicyclic aromatic ring system.

These interactions lead to the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the metal, resulting in a strong, stable bond. tandfonline.com This type of interaction is classified as chemisorption (chemical adsorption). Adsorption studies on similar 8-HQ derivatives show that the process typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. tandfonline.comresearchgate.net

Computational Insights into Electrochemical Interface Interactions

Quantum chemical calculations using DFT are powerful tools for elucidating the relationship between the molecular structure of an inhibitor and its performance. tandfonline.comacs.org These studies calculate key parameters that govern the inhibitor-metal interaction.

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter relates to the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, leading to stronger adsorption and better inhibition efficiency. acs.org

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with greater inhibition efficiency as the molecule can interact more readily with the metal surface.

Electron Density Distribution: Calculations can map the electron density across the molecule, confirming that the nitrogen and oxygen heteroatoms are the primary sites for electrophilic attack and thus the key points of adsorption onto the metal. tandfonline.com

Theoretical studies on various 8-hydroxyquinoline derivatives have consistently shown that their molecular orbitals are favorably aligned for effective charge transfer with metal surfaces, confirming their role as potent, mixed-type inhibitors that suppress both anodic metal dissolution and cathodic hydrogen evolution reactions. tandfonline.comresearchgate.net

Table 2: Representative Quantum Chemical Parameters for Corrosion Inhibitors This table contains illustrative data for 8-hydroxyquinoline derivatives from the scientific literature to demonstrate the concepts used in theoretical corrosion studies.

Values are representative ranges derived from DFT studies on various 8-hydroxyquinoline derivatives and are intended for illustrative purposes. tandfonline.comresearchgate.netacs.org

Integration into Polymer Matrices for Enhanced Material Properties

The incorporation of functional small molecules into polymer matrices is a widely adopted strategy for developing advanced materials with tailored properties. 8-Hydroxyquinoline and its derivatives are recognized for their potential in creating functional polymers due to their metal-chelating abilities, thermal stability, and luminescent properties. google.com The specific structural features of this compound, namely the presence of bromine and fluorine atoms, suggest its potential to impart significant enhancements to various polymer systems.

Halogenated compounds are frequently utilized to improve the fire-retardant characteristics of polymers. The introduction of bromine and fluorine into a polymer matrix through the integration of this compound could enhance its flame retardancy. Furthermore, the inherent UV-absorbing properties of the quinoline ring system can contribute to the UV stability of the host polymer, protecting it from degradation upon exposure to ultraviolet radiation.

The 8-hydroxyquinoline moiety is a well-known ligand capable of forming stable complexes with a variety of metal ions. nih.gov Dispersing this compound within a polymer matrix can create a material with selective metal-ion binding capabilities. Such polymer composites have potential applications in sensor technology, environmental remediation for heavy metal removal, and as catalysts. The electronic properties conferred by the halogenated quinoline structure may also be harnessed in the development of conductive polymers and materials for organic light-emitting diodes (OLEDs). google.comnih.gov

Table 1: Potential Enhancements of Polymer Properties by Integration of this compound

Property EnhancedContribution of this compound MoietyPotential Application Area
Flame Retardancy The bromine and fluorine atoms can act as radical scavengers in the gas phase during combustion, interrupting the exothermic processes.Fire-resistant materials, electronics housing, construction materials.
Thermal Stability The aromatic quinoline structure contributes to the overall thermal stability of the polymer composite.High-performance plastics, aerospace components.
UV Resistance The quinoline ring system absorbs UV radiation, helping to prevent photo-oxidative degradation of the polymer backbone.Outdoor coatings, protective films, durable plastics.
Metal Chelation The 8-hydroxyquinoline group acts as a bidentate ligand, enabling the polymer to bind with specific metal ions. nih.govSensors for metal ion detection, water purification membranes, catalysis.
Luminescent Properties 8-Hydroxyquinoline derivatives are known to form fluorescent metal complexes, which could be harnessed for optical applications. nih.govOrganic Light-Emitting Diodes (OLEDs), fluorescent sensors.

Detailed research findings on the specific integration of this compound into polymer matrices are an emerging area of study. However, the known effects of halogenation and the versatile functionality of the 8-hydroxyquinoline core provide a strong basis for its application in creating advanced functional polymers.

Role as a Precursor in Advanced Dye and Pigment Chemistry

The 8-hydroxyquinoline scaffold is a "privileged structure" in the synthesis of various dyes, particularly azo dyes. researchgate.netresearchgate.net These dyes are synthesized through a diazo-coupling reaction, where a diazonium salt reacts with an electron-rich coupling component. This compound is well-suited to act as such a coupling component, with the hydroxyl group at the C-8 position activating the ring for electrophilic substitution, typically at the C-5 position. However, since the C-5 position is already substituted with a bromine atom, the coupling reaction would be directed to another available position on the phenolic ring.

The synthesis of azo dyes using 8-hydroxyquinoline derivatives is a facile and established strategy. sci-hub.se The process generally involves the diazotization of a primary aromatic amine, such as a substituted aniline, followed by coupling with the 8-hydroxyquinoline derivative in an alkaline solution. derpharmachemica.comrsc.org

The specific substituents on the 8-hydroxyquinoline precursor play a crucial role in determining the final properties of the dye. The electron-withdrawing nature of the bromine and fluorine atoms in this compound would influence the electronic distribution within the resulting dye molecule. This can have several important effects:

Color Modification: The halogens act as auxochromes, which can modify the chromophore's absorption spectrum, leading to shifts in color (bathochromic or hypsochromic shifts).

Light Fastness: The presence of halogens can improve the stability of the dye molecule to photolytic degradation, thereby increasing its light fastness.

Sublimation Fastness: Azo dyes based on the pyridine ring have been reported to exhibit excellent sublimation fastness on dyed fibers. researchgate.net

Affinity for Fibers: These dyes, often used as disperse dyes, show good affinity for synthetic fibers like polyester (B1180765) (PET). researchgate.netsci-hub.se

Table 2: Representative Azo Dyes Derived from 8-Hydroxyquinoline Precursors

This table illustrates the general synthetic approach and outcomes for 8-hydroxyquinoline-based azo dyes. The use of this compound as a precursor would follow a similar pathway, with the halogen substituents expected to further modulate the resulting dye's properties.

Diazonium Salt Precursor8-Hydroxyquinoline Derivative (Coupling Component)Resulting Dye Structure (General)Observed Color/Properties
2-Amino-6-nitrotoluene8-Hydroxyquinoline5-(6-nitrotoluenephenylazo)-8-hydroxyquinoline sci-hub.seBright Orange; Good affinity for PET fabric sci-hub.se
4-Chloro-aniline8-Hydroxyquinoline5-(4-chlorophenylazo)-8-hydroxyquinoline sci-hub.seDark Brown; Moderate to excellent fastness properties sci-hub.se
Substituted AnilinesNitroxoline (5-Nitro-8-hydroxyquinoline)Azo-substituted 5-nitro-8-hydroxyquinoline rsc.orgForms colored products, used as chemosensors rsc.org
Primary Aromatic Amine7-substituted-8-HydroxyquinolineAzo-substituted 7-substituted-8-hydroxyquinoline derpharmachemica.comYellow-Orange; Quantitative yields derpharmachemica.com

The use of this compound as a precursor offers a strategic pathway to novel dyes and pigments with potentially enhanced fastness and specific color characteristics, making it a compound of significant interest in the field of advanced colorant chemistry.

Q & A

What are the optimal synthetic routes for 5-Bromo-7-fluoroquinolin-8-ol?

Methodological Answer:
Synthesis typically involves sequential halogenation of the quinoline scaffold.

Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to introduce bromine at position 2. Excess reagent and inert atmosphere improve yield .

Fluorination : Employ Selectfluor™ or F-TEDA-BF₄ in acetonitrile under reflux (80–90°C) for regioselective fluorination at position 3. Microwave-assisted methods reduce reaction time .

Hydroxylation : Protect the 8-position hydroxyl group during halogenation using tert-butyldimethylsilyl (TBS) ether, followed by deprotection with TBAF in THF .
Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

How to characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns:
    • Bromine at C5: Deshielded aromatic proton (~δ 8.5 ppm, doublet).
    • Fluorine at C7: Coupling constants (³J~8 Hz) in adjacent protons .
  • LC-MS : ESI+ mode detects [M+H]⁺ (m/z ≈ 256.0). Fragmentation patterns distinguish regioisomers .
  • HPLC : C18 column (acetonitrile/0.1% TFA) with UV detection (λ=254 nm) assesses purity (>98%) .

How do halogen substituents influence the biological activity of quinolin-8-ol derivatives?

Advanced Analysis:

  • Bromine : Enhances lipophilicity (logP↑) and electron-withdrawing effects, stabilizing metal-chelate complexes (e.g., Fe³⁺, Cu²⁺) critical for antimicrobial activity .

  • Fluorine : Improves metabolic stability and bioavailability via C-F bond inertia. Fluorine’s electronegativity modulates pKa of the hydroxyl group (pH-dependent solubility) .

  • SAR Trends :

    SubstituentPositionImpact on MIC (μg/mL)
    Br5MIC↓ by 50% vs. H
    F7MIC↓ by 30% vs. Cl
    Data from analogs suggest synergistic effects in metal-binding and membrane permeability .

What computational methods predict the reactivity of this compound in chelation reactions?

Advanced Methodology:

  • DFT (B3LYP/6-311+G(d,p)) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The hydroxyl group (C8) and N1 are reactive centers for metal coordination .
  • Molecular Dynamics (MD) : Simulate binding to β-ketoacyl-ACP synthase (FabH) to predict antimicrobial mechanisms. Fluorine’s van der Waals interactions stabilize enzyme-inhibitor complexes .
  • Solvent Effects : COSMO-RS models optimize reaction solvents (e.g., DMSO enhances fluorination kinetics) .

How to resolve contradictions in reported biological activities of halogenated quinolin-8-ol derivatives?

Methodological Rigor:

  • Assay Variability : Standardize MIC testing (CLSI guidelines) using consistent bacterial strains (e.g., S. aureus ATCC 25923) and metal ion concentrations .
  • Purity Controls : Quantify trace halides (IC-HRMS) to exclude confounding effects from residual reagents .
  • Replication : Cross-validate results via orthogonal assays (e.g., fluorescence quenching for metal binding vs. plate-based bioactivity) .

What are the key considerations in designing metal-chelating experiments with this compound?

Basic Protocol:

pH Optimization : Maintain pH 6.5–7.5 (phosphate buffer) to balance hydroxyl deprotonation and metal solubility .

Metal Selection : Prioritize transition metals (Cu²⁺, Fe³⁺) with high binding constants (logK ~14 for Cu²⁺) .

Stability Assays : Monitor chelate stability via UV-vis spectroscopy (λ=320 nm for Cu complexes) over 24h .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.